
(R)-3-Methyl-2-phenylbutylamine; (R)-ss-Isopropylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-2-phenylbutylamine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reductive amination of the corresponding ketone using a chiral amine as a catalyst. The reaction conditions often include hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of ®-3-Methyl-2-phenylbutylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: ®-3-Methyl-2-phenylbutylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: ®-3-Methyl-2-phenylbutylamine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in pharmacological research.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is of significant interest.
Industry: In the industrial sector, ®-3-Methyl-2-phenylbutylamine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Methyl-2-phenylbutylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to physiological responses.
Comparación Con Compuestos Similares
- ®-Phenylethylamine
- ®-2-Methyl-3-phenylpropylamine
- ®-3-Phenyl-2-butylamine
Comparison: Compared to these similar compounds, ®-3-Methyl-2-phenylbutylamine is unique due to the presence of the methyl group at the third position, which can influence its binding affinity and selectivity for certain biological targets. This structural difference can result in distinct pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m1/s1 |
Clave InChI |
VDMAQVANUGNDOM-LLVKDONJSA-N |
SMILES isomérico |
CC(C)[C@@H](CN)C1=CC=CC=C1 |
SMILES canónico |
CC(C)C(CN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


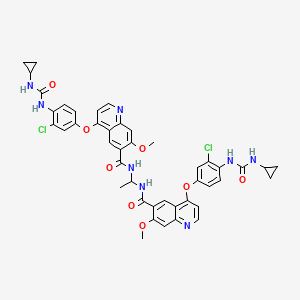
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
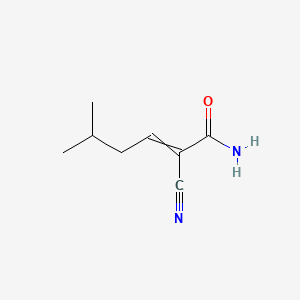
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
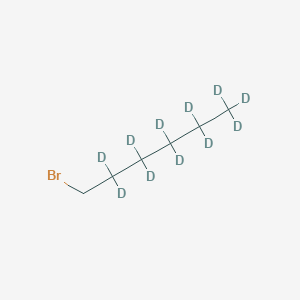

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
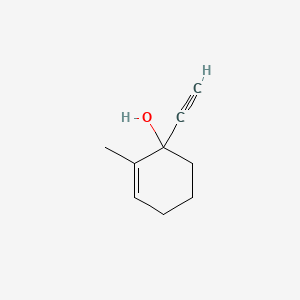

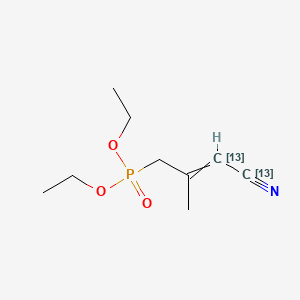
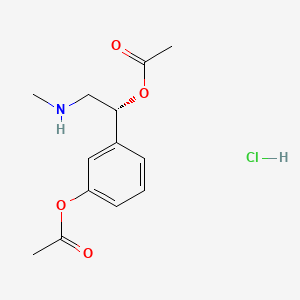
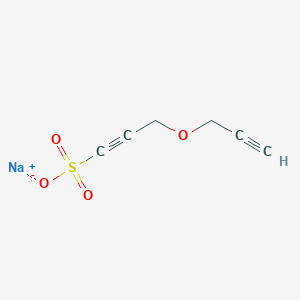

![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
